![molecular formula C22H24F3NO2 B6080730 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine](/img/structure/B6080730.png)
2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine
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Overview
Description
2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as DPM or DPM-3 and is a morpholine derivative that has been synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves the inhibition of the norepinephrine transporter (NET). The compound binds to the transporter protein and prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an increase in extracellular norepinephrine levels, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine are largely related to its action on the central nervous system. The increase in extracellular norepinephrine levels can lead to increased arousal, attention, and vigilance. Additionally, the compound has been shown to have antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine is its selectivity for the norepinephrine transporter. This allows for more specific manipulation of norepinephrine levels in the central nervous system. However, the compound's high lipophilicity can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine. One area of interest is the compound's potential as a treatment for depression and other mood disorders. Additionally, further research could explore the effects of the compound on other neurotransmitter systems and its potential as a tool for studying the central nervous system. Finally, the synthesis of analogs and derivatives of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine could lead to the development of new and more effective compounds for scientific research.
Synthesis Methods
The synthesis of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves a multi-step process that begins with the reaction of 2-bromo-2-phenylacetonitrile with magnesium in the presence of a catalyst to form 2-phenyl-2-magnesioacetonitrile. The intermediate is then reacted with 4,4,4-trifluorobutyryl chloride to form 2-phenyl-2-(4,4,4-trifluorobutanoyl)acetonitrile. The final step involves the reaction of the intermediate with morpholine to form 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine.
Scientific Research Applications
2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine has potential applications in scientific research as a tool for studying the central nervous system. The compound has been shown to act as a selective inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. This inhibition leads to an increase in extracellular norepinephrine levels, which can have a variety of effects on the central nervous system.
properties
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO2/c23-22(24,25)12-11-21(27)26-13-14-28-19(16-26)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISBMREAKBQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(F)(F)F)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine |
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